

Electron-rich nature of 1,1-Dimethoxyethene double bond

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Compound of Interest

Compound Name: 1,1-Dimethoxyethene

Cat. No.: B1580634

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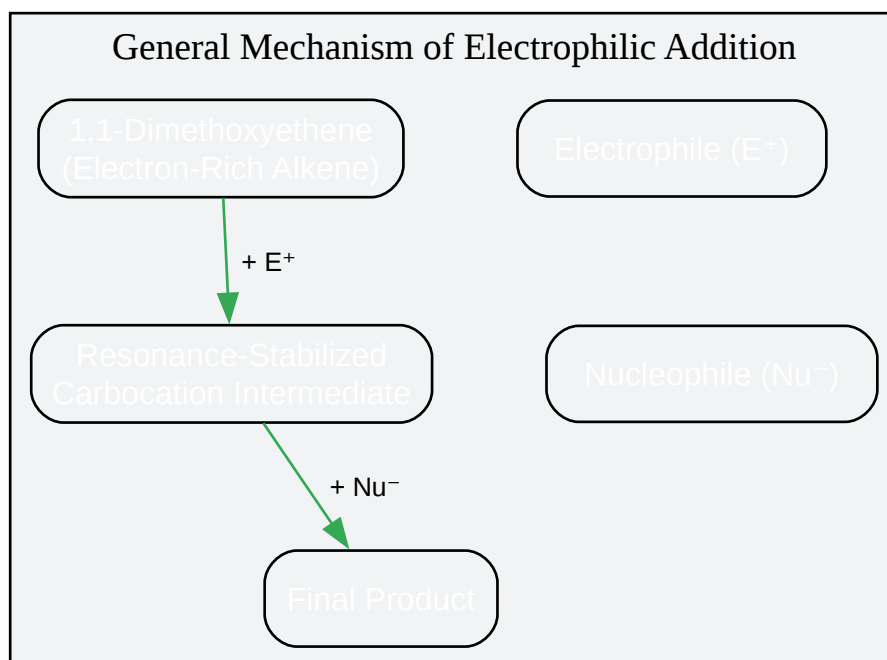
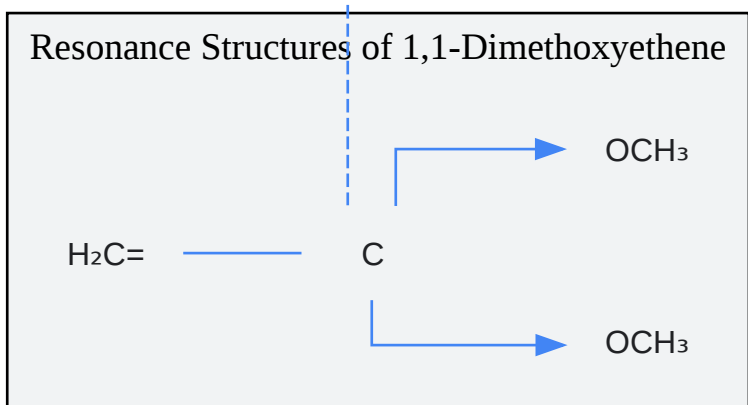
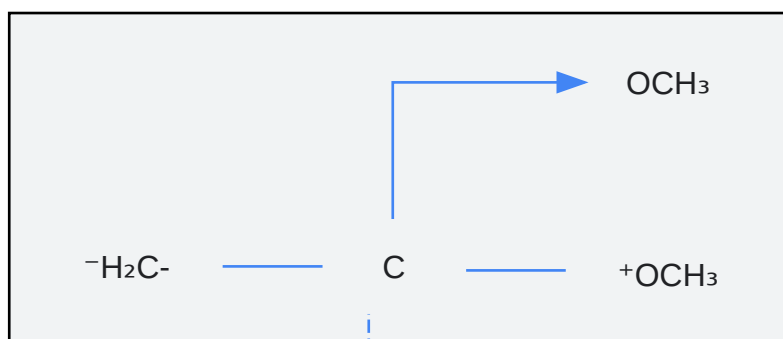
An In-depth Technical Guide on the Electron-Rich Nature of the **1,1-Dimethoxyethene** Double Bond

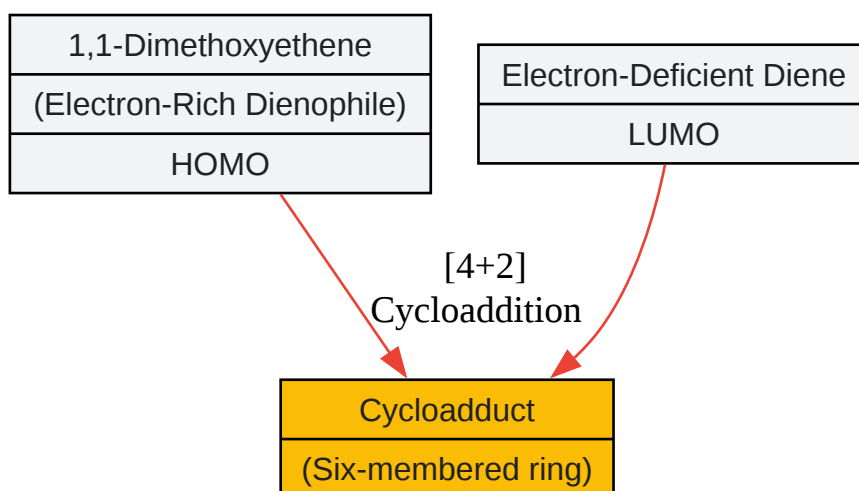
Abstract

1,1-Dimethoxyethene, also known as ketene dimethyl acetal, is a highly versatile reagent in modern organic synthesis. Its unique electronic structure, characterized by a highly electron-rich carbon-carbon double bond, imparts significant nucleophilic character to the molecule. This inherent reactivity is a direct consequence of the two electron-donating methoxy groups attached to one of the sp^2 -hybridized carbons.^[1] This guide provides a comprehensive overview of the electronic properties, synthesis, reactivity, and spectroscopic characterization of **1,1-dimethoxyethene**, with a focus on its utility in cycloaddition and electrophilic addition reactions. Detailed experimental protocols and mechanistic diagrams are provided for researchers, scientists, and professionals in drug development.

Electronic Structure and Properties

The pronounced nucleophilicity of the double bond in **1,1-dimethoxyethene** arises from the powerful electron-donating resonance effect (+M) of the two adjacent methoxy groups. The lone pairs on the oxygen atoms are delocalized into the π -system of the double bond, significantly increasing the electron density on the β -carbon. This resonance effect outweighs the inductive electron-withdrawing effect (-I) of the electronegative oxygen atoms. The high-lying Highest Occupied Molecular Orbital (HOMO) of the molecule makes it an excellent reaction partner for electron-deficient species.^[1]





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References

- 1. 1,1-Dimethoxyethene | 922-69-0 | Benchchem [benchchem.com]
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